

# A Technical Guide to the Low-Temperature Magnetic Properties of Cobalt Sulfide

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## Compound of Interest

Compound Name: Cobalt sulfide

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This in-depth technical guide explores the magnetic properties of various **cobalt sulfide** compounds at low temperatures. **Cobalt sulfides**, a class of materials with diverse stoichiometries and crystal structures, exhibit a rich variety of magnetic behaviors, including ferromagnetism, antiferromagnetism, and complex magnetic ordering phenomena. Understanding these properties is crucial for their potential applications in spintronics, catalysis, and other advanced technologies. This document provides a summary of key quantitative data, detailed experimental protocols for their characterization, and visualizations of their structural and magnetic characteristics.

## Overview of Cobalt Sulfide Phases and their Magnetic Behavior

Cobalt and sulfur can form a variety of stable compounds, each with a unique crystal structure and distinct magnetic properties. The most commonly studied phases include cobalt monosulfide (CoS), cobalt disulfide (CoS<sub>2</sub>), cobalt thiospinel (Co<sub>3</sub>S<sub>4</sub>), and pentlandite (Co<sub>9</sub>S<sub>8</sub>). At low temperatures, these materials undergo transitions to ordered magnetic states.

- **Cobalt Monosulfide (CoS):** Exists in a hexagonal structure. At room temperature, it is paramagnetic. Low-temperature magnetic studies have revealed a transition from a canted antiferromagnetic spin system to a weak ferromagnetic system, with the exact nature of the transition being sensitive to morphology and stoichiometry.

- Cobalt Disulfide ( $\text{CoS}_2$ ): Possesses a cubic pyrite crystal structure. It is a well-known itinerant-electron ferromagnet with a Curie temperature of approximately 122 K. Below this temperature, the magnetic moments of the cobalt ions align in the same direction, leading to a net magnetic moment.[1][2]
- Cobalt Thiospinel ( $\text{Co}_3\text{S}_4$ ): Crystallizes in a cubic spinel structure. This compound exhibits antiferromagnetic ordering at low temperatures, with a Néel temperature of around 30 K.[3][4] In this state, the magnetic moments of neighboring cobalt ions align in opposite directions, resulting in no net external magnetic moment.[4]
- Cobalt Pentlandite ( $\text{Co}_9\text{S}_8$ ): This phase has a more complex cubic structure. Theoretical studies suggest that stoichiometric  $\text{Co}_9\text{S}_8$  favors an antiferromagnetic order with a predicted Néel temperature of 116 K.[5] However, experimental results have been varied, with some studies observing paramagnetic or even ferromagnetic behavior, possibly due to the presence of defects or non-stoichiometry.[5]

## Quantitative Magnetic Properties

The following tables summarize the key low-temperature magnetic properties of the main **cobalt sulfide** phases as reported in the literature.

Cobalt Sulfide Phase	Crystal Structure	Magnetic Ordering	Transition Temperature (K)	Magnetic Moment ( $\mu\text{B}/\text{Co atom}$ )
CoS	Hexagonal	Antiferromagnetic (AFM) / Weak Ferromagnetic	~38	-
CoS <sub>2</sub>	Cubic (Pyrite)	Ferromagnetic (FM)	~122 (TC)	0.84
Co <sub>3</sub> S <sub>4</sub>	Cubic (Spinel)	Antiferromagnetic (AFM)	~30 (TN)	~3.02 (for Co <sup>2+</sup> )
Co <sub>9</sub> S <sub>8</sub>	Cubic	Antiferromagnetic (AFM)	~116 (TN, predicted)	2.65 (tetrahedral Co), 1.68 (octahedral Co) [5]

Note: TC = Curie Temperature, TN = Néel Temperature. The magnetic properties, especially of nanostructured materials, can be highly dependent on synthesis conditions, particle size, and morphology.

## Experimental Protocols

The characterization of the low-temperature magnetic properties of **cobalt sulfides** involves a suite of sensitive experimental techniques. Below are detailed methodologies for the synthesis and key characterization experiments.

### Synthesis of Cobalt Sulfide Nanocrystals

#### 3.1.1. Hydrothermal Synthesis of Cobalt Monosulfide (CoS) Nanostructures

This method is adapted for the synthesis of hierarchical CoS nanostructures.

- **Precursor Preparation:** Dissolve cobalt(II) nitrate hexahydrate ( $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) and thiourea ( $\text{CH}_4\text{N}_2\text{S}$ ) in deionized water in separate beakers to create aqueous solutions of desired molar concentrations.

- **Mixing:** Under vigorous stirring, add the cobalt nitrate solution to the thiourea solution. The molar ratio of the reactants can be adjusted to control the morphology of the final product.
- **Hydrothermal Reaction:** Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature of 160-200°C for a duration of 12-24 hours.
- **Product Recovery:** After the reaction, allow the autoclave to cool down to room temperature naturally.
- **Washing:** Collect the black precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- **Drying:** Dry the final product in a vacuum oven at 60°C for several hours.[\[6\]](#)

### 3.1.2. Solvothermal Synthesis of Cobalt Disulfide (CoS<sub>2</sub>) Nanopowder

This protocol describes a solvothermal process for producing CoS<sub>2</sub> nanopowder.[\[7\]](#)

- **Precursor Solution:** Prepare a solution by dissolving cobalt(II) chloride hexahydrate (CoCl<sub>2</sub>·6H<sub>2</sub>O) and sodium sulfide nonahydrate (Na<sub>2</sub>S·9H<sub>2</sub>O) in a mixed solvent of ethylene glycol and ethanol.
- **Solvothermal Reaction:** Transfer the solution to a Teflon-lined stainless-steel autoclave.
- **Heating:** Heat the sealed autoclave to 180°C and maintain this temperature for a specified duration.
- **Cooling and Collection:** After the reaction, let the autoclave cool to room temperature. Collect the resulting black powder.
- **Purification:** Wash the product thoroughly with deionized water and ethanol.
- **Drying:** Dry the purified CoS<sub>2</sub> nanopowder in a vacuum oven.[\[7\]](#)

## Magnetic Property Characterization

### 3.2.1. SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic moment of a sample with high sensitivity as a function of temperature and applied magnetic field.

- Sample Preparation:
  - Accurately weigh a small amount (typically a few milligrams) of the **cobalt sulfide** powder sample.
  - Place the powder into a gelatin capsule or a similar sample holder with a known, low magnetic background.
  - Secure the capsule inside a plastic straw, which is then attached to the sample rod of the magnetometer.[\[8\]](#)
- Zero-Field Cooled (ZFC) Measurement:
  - Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.
  - At the lowest temperature, apply a small DC magnetic field (e.g., 100 Oe).
  - Measure the magnetic moment of the sample as it is warmed up to a temperature above the magnetic transition.[\[9\]](#)
- Field-Cooled (FC) Measurement:
  - After the ZFC measurement, cool the sample again from the highest temperature to the lowest temperature, this time in the presence of the same DC magnetic field used for the ZFC measurement.
  - Measure the magnetic moment as the sample is cooled.[\[10\]](#)
- Magnetic Hysteresis (M-H) Loop:

- At a fixed temperature below the magnetic ordering temperature, measure the magnetic moment as the applied magnetic field is swept through a full cycle (e.g., from a large positive field to a large negative field and back).

### 3.2.2. Low-Temperature Specific Heat Measurement

Specific heat measurements are crucial for identifying phase transitions, as they often manifest as anomalies (peaks) in the heat capacity versus temperature curve.

- Sample Mounting:
  - A small, known mass of the **cobalt sulfide** powder is pressed into a pellet or mixed with a thermal grease (like Apiezon N grease) to ensure good thermal contact.
  - The sample is mounted on the platform of a calorimeter, which is equipped with a heater and a thermometer.
- Measurement Principle (Relaxation Method):
  - The sample is cooled to the desired starting temperature in a high-vacuum environment.
  - A small heat pulse is applied to the sample platform, causing its temperature to rise.
  - After the heat pulse is turned off, the temperature of the sample relaxes back to the temperature of the thermal bath.
  - The heat capacity of the sample is determined by analyzing the time constant of this thermal relaxation.<sup>[11]</sup>
- Data Acquisition:
  - The measurement is repeated at small temperature intervals, especially around the expected magnetic transition, to accurately map out the specific heat curve.
  - Measurements can be performed in the absence and presence of an external magnetic field to study the effect of the field on the magnetic transition.<sup>[12]</sup>

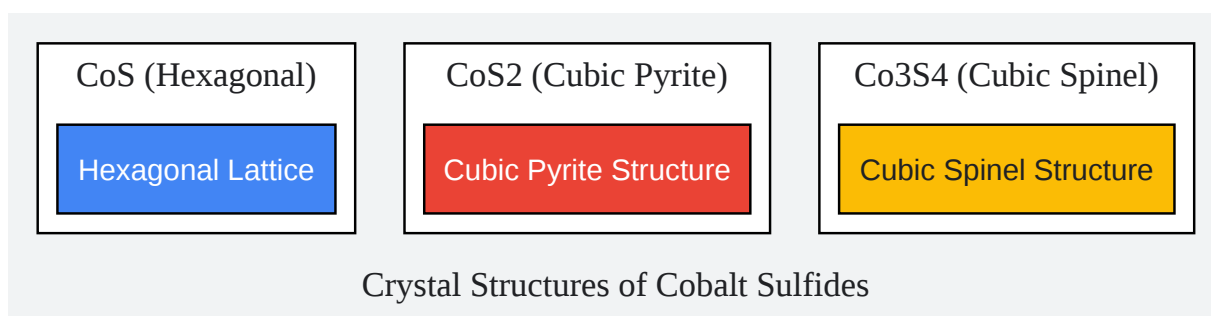
### 3.2.3. Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of a material, i.e., the arrangement of the magnetic moments in the crystal lattice.

- Sample Preparation:
  - A relatively large amount of powder sample (typically a few grams) is required.
  - The powder is loaded into a sample holder made of a material that is transparent to neutrons (e.g., vanadium).
- Data Collection:
  - A monochromatic beam of neutrons is directed at the sample.
  - The scattered neutrons are detected at various angles to produce a diffraction pattern.
  - Diffraction patterns are collected at temperatures above and below the magnetic ordering temperature.
- Data Analysis (Rietveld Refinement):
  - The diffraction pattern collected above the magnetic transition temperature contains only nuclear scattering peaks, which are used to refine the crystal structure.
  - The pattern collected below the transition temperature contains both nuclear and magnetic scattering peaks.
  - By subtracting the nuclear contribution, the magnetic scattering can be isolated.
  - The magnetic structure is determined by proposing a model for the arrangement of the magnetic moments and refining its parameters to fit the observed magnetic scattering pattern using the Rietveld method.<sup>[1][13]</sup>

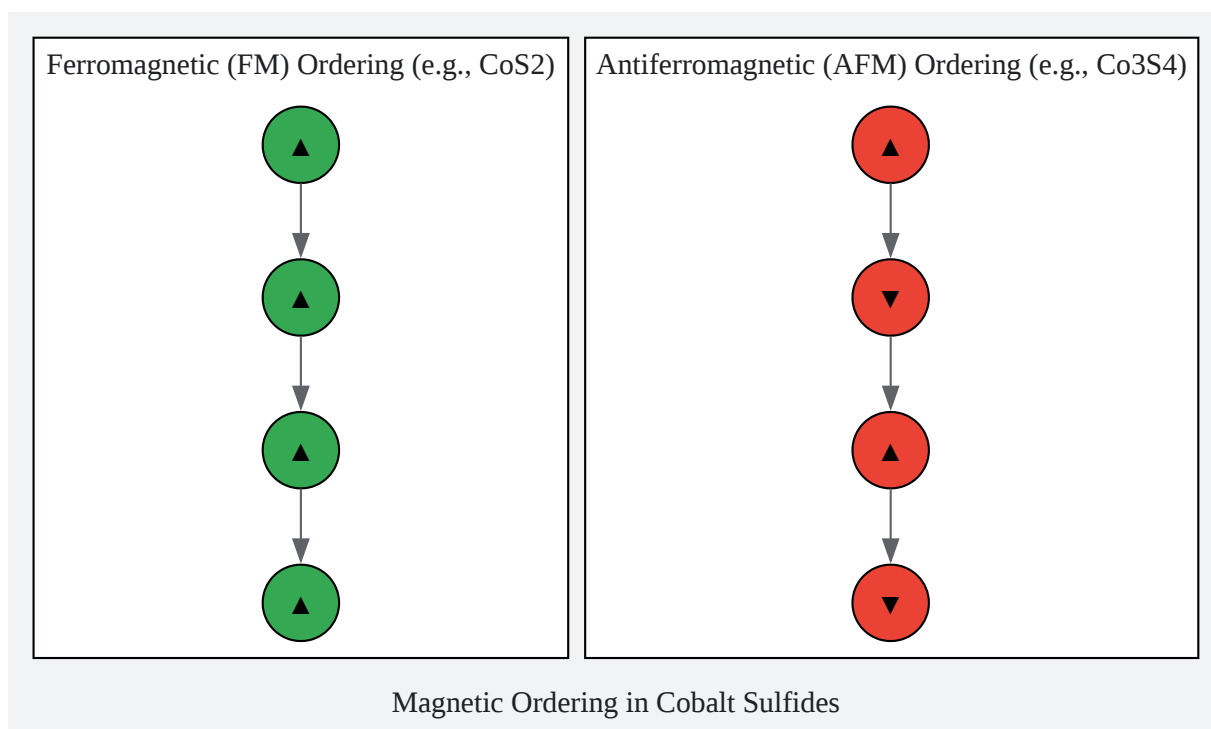
## Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and conceptual aspects of **cobalt sulfides** and their magnetic characterization.



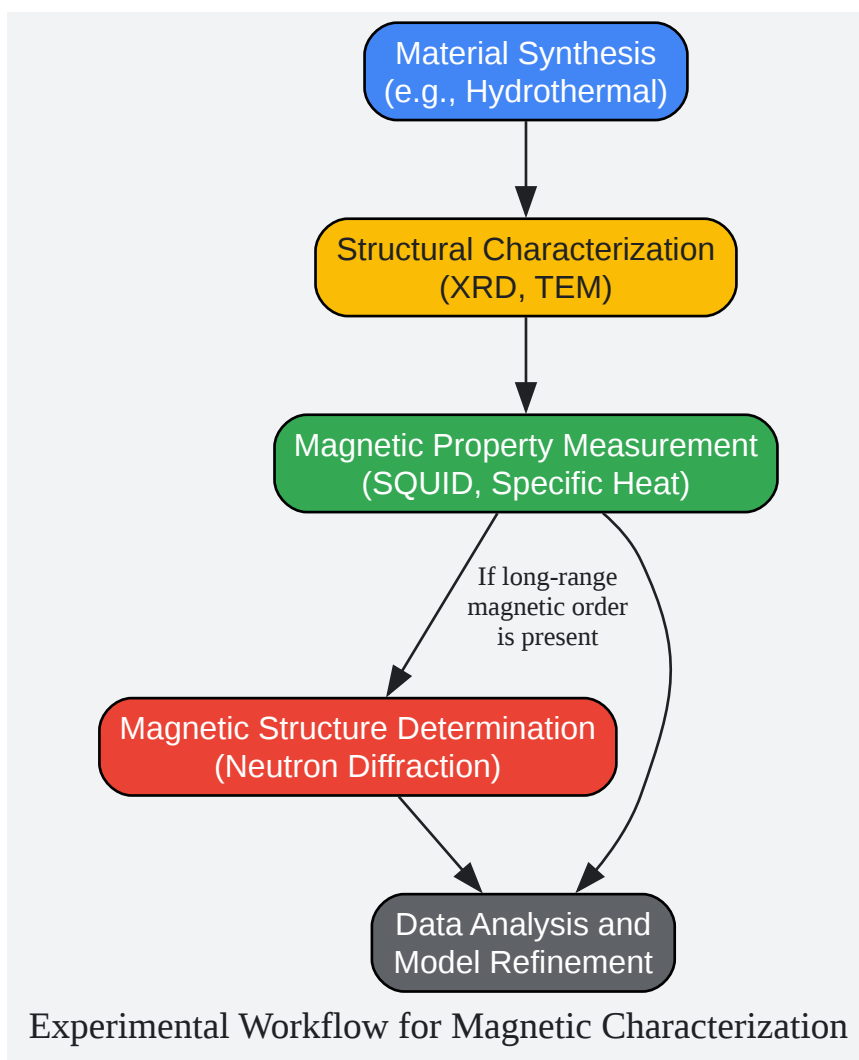
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Fig. 1: Crystal structures of common **cobalt sulfide** phases.



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Fig. 2: Schematic of ferromagnetic and antiferromagnetic spin alignment.



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Fig. 3: A generalized workflow for the magnetic characterization of materials.

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